Fmoc-L-2,3-Diaminopropionic Acid HCl: The Branching Architect
Fmoc-L-2,3-Diaminopropionic Acid HCl: The Branching Architect
Technical Guide & Application Note
Executive Summary
Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-HCl) is a specialized, non-proteinogenic amino acid derivative used primarily as a scaffold for synthesizing orthogonal building blocks (e.g., Fmoc-Dap(Alloc)-OH) or as a precursor for peptide branching and "stapling."[1] Unlike standard Fmoc-amino acids, the commercially available HCl salt form presents a unique challenge: it possesses a free, protonated
Critical Warning: This reagent cannot be used directly in standard Solid-Phase Peptide Synthesis (SPPS) coupling cycles without prior side-chain protection.[1] Doing so will result in immediate self-polymerization and termination of the peptide sequence.[1] This guide details the physicochemical properties of the scaffold, the protocol for converting it into a usable SPPS building block, and the workflow for creating branched peptide architectures.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The utility of Fmoc-Dap-HCl lies in its structural distinctiveness compared to its homologs, Ornithine (Orn) and Lysine (Lys).[1] The short single-carbon spacer between the
Structural Comparison & Sterics
| Feature | Dap (Diaminopropionic Acid) | Dab (Diaminobutyric Acid) | Orn (Ornithine) | Lys (Lysine) |
| Side Chain Length | 1 Carbon ( | 2 Carbons | 3 Carbons | 4 Carbons |
| Steric Bulk | High (Proximity to backbone) | Moderate | Low | Low |
| Side Chain pKa | ~6.2 – 6.4 | ~8.9 | ~10.5 | ~10.5 |
| Primary Utility | Branching, Stapling, PNA | Turn induction | Cationic charge | Cationic charge |
The pKa Factor
The most critical property of Fmoc-Dap-HCl is the anomalously low pKa of its
-
Mechanism: The proximity of the electron-withdrawing
-amine (protected by Fmoc) and the carboxylic acid inductively destabilizes the protonated state of the -amine.[1] -
Implication: At physiological pH (7.4), a significant portion of Dap side chains are uncharged (nucleophilic), unlike Lysine which remains protonated.[1] This makes Dap residues highly reactive for post-translational modifications or chemical ligation but reduces their utility as purely cationic spacers.[1]
Solubility and Stability (The HCl Salt)
-
Solubility: The HCl salt is highly soluble in water, methanol, and DMSO. It has poor solubility in pure DCM and moderate solubility in DMF.[1]
-
Handling: The salt is hygroscopic. It must be stored at +2°C to +8°C under desiccant.[1]
-
The "Trap": In DMF, the HCl salt may appear dissolved but can precipitate upon addition of base (DIEA) if the concentration is too high, or conversely, the free amine generated can undergo rapid intramolecular lactamization if the C-terminus is activated.
Part 2: Synthetic Utility & The "Forbidden" Direct Coupling
Why Direct Coupling Fails
Attempting to use Fmoc-Dap-HCl directly in an automated synthesizer (e.g., activating with DIC/Oxyma) is a common error.[1]
-
Neutralization: The coupling base (DIEA/NMM) neutralizes the HCl salt, exposing the free
-amine. -
Competition: The exposed
-amine is a primary amine, similar to the N-terminus of the growing peptide chain.[1] -
Self-Acylation: The activated carboxyl group of one Fmoc-Dap molecule will react with the
-amine of another, forming oligomers (Fmoc-Dap-Dap-Dap...) in solution before it can couple to the resin.[1]
The Correct Workflow: Derivatization
Fmoc-Dap-HCl acts as the "Hub" for creating orthogonal derivatives.[1] The user must first protect the side chain with a group that can be removed under conditions different from Fmoc (base-labile) and the peptide-resin linker (acid-labile).[1][2][3]
Common Derivatives Synthesized from Fmoc-Dap-HCl:
-
Fmoc-Dap(Alloc)-OH: Side chain removable with Pd(PPh
) (Orthogonal to Fmoc/tBu).[1] -
Fmoc-Dap(Mtt)-OH: Side chain removable with 1% TFA (Hyper-acid labile).[1]
-
Fmoc-Dap(N
)-OH: Azide handle for Click Chemistry.[1]
Part 3: Visualization of Chemical Logic
The following diagram illustrates the transformation of the Fmoc-Dap-HCl core into usable building blocks and their subsequent application in branching.
Caption: Workflow converting the reactive Fmoc-Dap-HCl core into orthogonal derivatives (Yellow) for use in branched peptide synthesis (Blue/Green).
Part 4: Experimental Protocols
Protocol A: Synthesis of Fmoc-Dap(Alloc)-OH from Fmoc-Dap-HCl
Use this protocol to convert the raw salt into a reagent suitable for branched peptide synthesis.[1]
Reagents:
-
Allyl chloroformate (Alloc-Cl) (1.1 eq)[1]
-
Sodium Bicarbonate (NaHCO
) (2.5 eq)[1] -
Solvent: Water/Dioxane (1:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Dap-OH·HCl in Water/Dioxane (1:1).[1] The solution will be acidic.[6]
-
Neutralization: Add NaHCO
slowly at 0°C. Monitor pH; ensure it reaches ~8–9. Note: The first equivalent neutralizes the HCl; the rest scavenges the acid produced during Alloc protection. -
Acylation: Dropwise add Alloc-Cl while maintaining the temperature at 0°C. Stir for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.
-
Workup:
-
Validation: Verify by LC-MS. Expected Mass: MW(Fmoc-Dap) + MW(Alloc) - H.[1]
Protocol B: Site-Specific Branching on Solid Support
Use this protocol once you have synthesized or purchased Fmoc-Dap(Alloc)-OH.[1]
Reagents:
-
Resin-bound peptide with N-terminal Fmoc-Dap(Alloc).
-
Deprotection Cocktail: Phenylsilane (20 eq) and Pd(PPh
) (0.1 eq) in dry DCM.[1]
Step-by-Step:
-
Main Chain Assembly: Couple Fmoc-Dap(Alloc)-OH using standard DIC/Oxyma conditions. Continue synthesizing the linear "main chain" peptide.
-
Alloc Removal (The Branch Point):
-
Branch Coupling: The
-amine is now free.[1]
Part 5: Troubleshooting & Quality Control
Solubility in SPPS Solvents
If you are attempting to dissolve Fmoc-Dap-HCl for solution-phase modification:
-
DMF: Soluble, but requires slow addition. If "gelling" occurs, add a small amount of water (<5%) or methanol.[1]
-
NMP: Better solubility than DMF for the salt form.
Analytical Challenges (HPLC)
-
Peak Broadening: Due to the zwitterionic nature of the free acid/free amine, Fmoc-Dap derivatives often show broad peaks on C18 columns.
-
Fix: Use a buffer with higher ionic strength (e.g., 0.1% TFA + 20mM Ammonium Acetate) or perform analysis at pH 2.5 to ensure full protonation.[1]
Storage
-
Hygroscopicity: The HCl salt absorbs water rapidly. Wet Fmoc-Dap-HCl hydrolyzes the Fmoc group over time (autocatalytic deprotection).[1]
-
Requirement: Store in a desiccator at -20°C. Warm to RT before opening the bottle.
References
-
PubChem. (2025).[1] Fmoc-L-2,3-diaminopropionic acid hydrochloride. National Library of Medicine. [Link][1]
-
Journal of Peptide Science. (2015). Advances in Fmoc solid-phase peptide synthesis. Wiley Online Library. [Link][1]
Sources
- 1. Fmoc-Dap(Fmoc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Dap(Fmoc)-OH | C33H28N2O6 | CID 2756104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Dap-OH | C18H18N2O4 | CID 688638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
